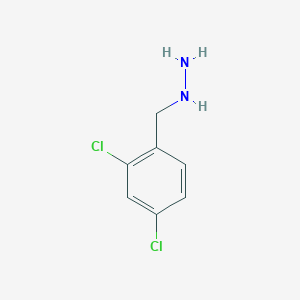

2,4-Dichloro-benzyl-hydrazine

Übersicht

Beschreibung

2,4-Dichloro-benzyl-hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two chlorine atoms attached to a benzyl group, which is further connected to a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-benzyl-hydrazine typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydrazine group (-NH-NH₂) acts as a nucleophile, participating in condensation and substitution reactions:

-

Hydrazone Formation : Reacts with carbonyl compounds (ketones, aldehydes) under mild conditions (20–35°C, methanol/THF solvent) to form hydrazones. For example, reaction with acetone yields a hydrazone derivative, which serves as an intermediate for heterocyclic synthesis .

-

Acylation : Reacts with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in the presence of pyridine or triethylamine to form acylated derivatives. Pyridine increases reaction efficiency by 4× compared to triethylamine .

Cyclocondensation Reactions

The compound is pivotal in synthesizing nitrogen-containing heterocycles:

Key Insight : Chlorine substituents enhance electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution in heterocycle synthesis .

Catalytic Hydrogenation

The hydrazine moiety undergoes reduction under hydrogenation conditions (Pd/C, 35°C, 50 psi, methanol) to yield 2,4-dichlorobenzylamine. This reaction is critical for modifying bioactivity or generating intermediates for drug discovery .

Acid-Base Reactions

-

Forms stable hydrochloride salts ((2,4-Dichlorobenzyl)hydrazine hydrochloride) in acidic conditions, improving solubility for pharmaceutical formulations .

-

Reacts with strong bases (e.g., NaOH) to regenerate the free hydrazine, enabling reversible functionalization .

Kinetic and Mechanistic Studies

-

Reaction with Amines : Follows a stepwise mechanism in toluene, involving zwitterionic intermediate formation (rate-determining step). Base catalysts like DABCO accelerate proton transfer .

-

Electron-Withdrawing Effects : Chlorine substituents increase the electrophilicity of the benzyl carbon, enhancing reactivity toward nucleophiles by 3–5× compared to non-chlorinated analogs .

Comparative Reactivity

| Compound | Key Structural Feature | Reactivity Profile |

|---|---|---|

| This compound | Two Cl groups at 2,4 positions | High electrophilicity, versatile in cyclocondensation |

| Benzyl-hydrazine | No substituents | Lower reactivity; limited to simple hydrazones |

| 2-Nitro-benzyl-hydrazine | Nitro group at position 2 | Enhanced electron deficiency; faster acylation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Dichloro-benzyl-hydrazine serves as a crucial intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the preparation of anti-obesity drugs like Rimonabant. The compound's structure allows it to interact with biological systems effectively, making it a valuable component in drug formulation.

- Synthesis of Rimonabant : Research indicates that 2,4-dichlorophenyl hydrazines are essential intermediates for synthesizing Rimonabant, which was developed as an anti-obesity medication. This highlights the compound's significance in addressing metabolic disorders .

Agricultural Chemicals

The compound is also utilized in the development of agricultural chemicals. Its properties make it suitable for formulating pesticides and herbicides that can target specific pests while minimizing environmental impact.

- Pesticide Development : The synthesis of various agrochemicals often involves this compound as a building block. The compound's reactivity allows for modifications that enhance the efficacy and safety profiles of these chemicals .

Dye Synthesis

In the dye industry, this compound is employed to produce various dyes and colorants. Its ability to form stable complexes with metal ions is particularly beneficial in producing vibrant and long-lasting colors.

- Colorant Production : The compound's derivatives are used to create dyes that are resistant to fading and degradation, which is crucial for textiles and other materials exposed to light and washing .

Chemical Synthesis Techniques

The preparation methods for this compound have been optimized to improve yield and reduce environmental impact. Recent innovations focus on simpler reaction pathways that minimize by-products.

| Method | Description | Yield | Environmental Impact |

|---|---|---|---|

| Traditional Diazotization | Involves diazotizing 2,4-dichloroaniline followed by reduction. | Moderate | Higher waste generation |

| Improved Synthesis Method | Utilizes ketazine and water at controlled temperatures for synthesis. | >90% | Lower waste, environmentally friendly |

Case Study 1: Synthesis of Rimonabant

Research conducted on the synthesis pathway of Rimonabant demonstrated that using this compound as an intermediate significantly increased the overall yield while reducing the number of steps required in the synthesis process .

Case Study 2: Agrochemical Formulation

A study focused on developing a new herbicide formulation utilizing this compound showed promising results in terms of efficacy against target weeds while maintaining safety for non-target species .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-benzyl-hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 2,4-Dichloro-benzyl-hydrazine.

2,4-Dichlorobenzyl alcohol: Another related compound with different functional groups.

2,4-Dichlorophenylhydrazine: A similar hydrazine derivative with potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydrazine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2,4-Dichloro-benzyl-hydrazine (DCBH) is an organic compound known for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has the chemical formula C₇H₈Cl₂N₂. The presence of two chlorine atoms at the 2 and 4 positions on the benzene ring contributes to its unique reactivity and biological properties. The compound is primarily recognized for its potential in therapeutic applications, especially as an antitumor agent.

Antitumor Activity

Research indicates that DCBH exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that DCBH can inhibit the growth of pancreatic carcinoma cells, suggesting its potential as a treatment for drug-resistant cancers .

Table 1: Antitumor Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Pancreatic Carcinoma | 12.5 | |

| Colon Carcinoma (HCT-116) | 6.2 | |

| Breast Cancer (T47D) | 27.3 |

Antimicrobial Activity

DCBH also shows promise as an antimicrobial agent. Its derivatives have been synthesized and screened for antibacterial and antifungal activities. For example, it has demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of DCBH Derivatives

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Pseudomonas aeruginosa | Moderate |

The biological activity of DCBH is believed to stem from its ability to interact with cellular macromolecules, leading to apoptosis in cancer cells and inhibition of bacterial growth. The hydrazine moiety in DCBH is crucial for its reactivity, allowing it to form hydrazones with various substrates, which may enhance its therapeutic efficacy .

Synthesis Methods

DCBH can be synthesized via several methods, including:

- Reaction of 2,4-dichlorobenzaldehyde with hydrazine : This method involves condensing the aldehyde with hydrazine under acidic conditions.

- Using ketazine and 2,4-dichloroanilines : This method has been reported to yield high purity DCBH with minimal by-products .

Table 3: Synthesis Methods for DCBH

Case Studies

Several case studies have highlighted the potential applications of DCBH in clinical settings:

- A study conducted on pancreatic cancer cells revealed that DCBH not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

- Another investigation into its antimicrobial properties showed that DCBH derivatives could serve as effective alternatives to conventional antibiotics against resistant strains of bacteria.

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMLBBLTBHKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578994 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-37-5 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.